6-TAMRA Free Acid: A Technical Guide for Researchers
6-TAMRA Free Acid: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Fluorophore in Biological Research
For Immediate Release
6-Carboxytetramethylrhodamine (6-TAMRA) free acid, a prominent member of the rhodamine family of fluorescent dyes, has established itself as an indispensable tool in a wide array of research applications. Its bright orange-red fluorescence, robust photophysical properties, and amenability to conjugation have made it a preferred choice for scientists and drug development professionals. This technical guide provides a comprehensive overview of the core applications, experimental protocols, and quantitative data associated with 6-TAMRA free acid, offering a valuable resource for researchers leveraging this powerful fluorophore.
Core Applications in Research
6-TAMRA free acid is extensively used as a fluorescent label for a variety of biomolecules, including peptides, proteins, and nucleic acids.[1][2] Its utility spans numerous cutting-edge research areas:
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Fluorescence Resonance Energy Transfer (FRET) Assays: 6-TAMRA frequently serves as an acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore like fluorescein (FAM).[3][4] This technique allows for the real-time monitoring of molecular interactions, such as protein-protein interactions, conformational changes in proteins, and nucleic acid hybridization.[1][3] FRET assays using 6-TAMRA are instrumental in studying enzyme activity, including that of proteases and kinases, by designing substrates that produce a change in FRET signal upon cleavage or phosphorylation.[4][5]
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Oligonucleotide Labeling and qPCR: 6-TAMRA is a widely used dye for labeling oligonucleotides for applications such as quantitative real-time PCR (qPCR) and DNA sequencing.[6][7] In qPCR, it can function as a quencher in dual-labeled probes like TaqMan probes.[8]
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Peptide and Protein Labeling: The free acid form of 6-TAMRA can be conjugated to primary amines on peptides and proteins through standard amide bond formation, often facilitated by coupling agents.[9] These fluorescently labeled peptides and proteins are invaluable for a range of applications, including:
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Cellular Imaging and Tracking: Visualizing the localization and trafficking of peptides and proteins within living cells.[1][4]
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Receptor Binding Assays: Studying the interaction of labeled ligands with their receptors on the cell surface.
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Enzyme Activity Assays: Developing fluorescent substrates to monitor the activity of enzymes like kinases and proteases.[5]
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Immunohistochemistry and Immunofluorescence: 6-TAMRA-conjugated antibodies are used to visualize the distribution of specific antigens in tissue sections and cells, providing critical insights into cellular architecture and protein expression patterns.[6][10]
Quantitative Data
The photophysical and chemical properties of 6-TAMRA free acid are crucial for its effective use in research. The following tables summarize key quantitative data for this fluorophore.
| Property | Value | Reference(s) |
| Molecular Weight | 430.45 g/mol | [6] |
| Excitation Maximum (Ex) | ~543 - 565 nm | [6][7] |
| Emission Maximum (Em) | ~571 - 580 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [7] |
| Chemical Formula | C₂₅H₂₂N₂O₅ | [6] |
| Solubility | Soluble in DMSO, DMF, and methanol |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 6-TAMRA free acid.
Protocol 1: Labeling of Peptides with 6-TAMRA Free Acid
This protocol outlines the general steps for conjugating 6-TAMRA free acid to a peptide containing a primary amine (e.g., N-terminus or lysine side chain).
Materials:
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6-TAMRA free acid
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Peptide with a free primary amine
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N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
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N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Purification column (e.g., size-exclusion or reverse-phase HPLC)
Procedure:
-
Activation of 6-TAMRA Free Acid:
-
Dissolve 6-TAMRA free acid, NHS (or HOBt), and DIC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (6-TAMRA:NHS:DIC).
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the active NHS ester.
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-
Peptide Solution Preparation:
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Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.
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-
Conjugation Reaction:
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Add the activated 6-TAMRA solution to the peptide solution. A molar excess of the activated dye (typically 5-10 fold) is recommended.
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Incubate the reaction for 2-4 hours at room temperature, protected from light.
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-
Purification:
-
Purify the 6-TAMRA labeled peptide from unreacted dye and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography or reverse-phase HPLC).
-
-
Characterization:
-
Confirm the successful labeling and purity of the conjugate using techniques such as mass spectrometry and UV-Vis spectroscopy.
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Protocol 2: FRET-Based Protease Activity Assay
This protocol describes a general method for monitoring protease activity using a FRET peptide substrate labeled with a donor (e.g., FAM) and an acceptor (6-TAMRA).
Materials:
-
FRET peptide substrate (labeled with a donor and 6-TAMRA on opposite sides of the cleavage site)
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Protease of interest
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Assay buffer (optimized for the specific protease)
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Multi-well plate (e.g., 96-well or 384-well)
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Fluorescence plate reader capable of measuring donor and acceptor emission
Procedure:
-
Prepare Reactions:
-
In each well of the plate, add the assay buffer.
-
Add the FRET peptide substrate to a final concentration typically in the low micromolar range.
-
Include control wells with no enzyme and wells with a known inhibitor.
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-
Initiate Reaction:
-
Add the protease to the wells to initiate the cleavage reaction.
-
-
Monitor Fluorescence:
-
Immediately begin monitoring the fluorescence intensity of both the donor and acceptor channels at regular intervals using the plate reader.
-
Excitation should be at the donor's excitation wavelength.
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-
Data Analysis:
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Calculate the ratio of acceptor to donor fluorescence intensity over time.
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An increase in the donor fluorescence and a decrease in the acceptor fluorescence (or a decrease in the FRET ratio) indicates cleavage of the peptide substrate and thus protease activity.
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Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a representative signaling pathway and an experimental workflow where 6-TAMRA can be utilized.
Caption: Workflow for a FRET-based protease activity assay using a TAMRA-labeled substrate.
Caption: Monitoring a kinase signaling cascade using a 6-TAMRA labeled ligand and a FRET substrate.
Conclusion
6-TAMRA free acid remains a cornerstone fluorescent probe in modern biological research. Its versatility in labeling diverse biomolecules, coupled with its favorable spectral properties, enables researchers to investigate a wide range of cellular processes with high sensitivity and specificity. From elucidating complex signaling pathways to screening for novel drug candidates, the applications of 6-TAMRA continue to expand, solidifying its importance in advancing our understanding of biology and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massbio.org [massbio.org]
- 7. mdpi.com [mdpi.com]
- 8. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. researchgate.net [researchgate.net]
